REACTION_CXSMILES
|
[H][H].[C:3]1([C:9]2[CH:22]=[CH:21][C:12]([O:13][CH2:14][CH:15]([OH:20])[CH2:16][N:17]=[N+]=[N-])=[CH:11][CH:10]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>[Pd].C(O)C>[C:3]1([C:9]2[CH:22]=[CH:21][C:12]([O:13][CH2:14][CH:15]([OH:20])[CH2:16][NH2:17])=[CH:11][CH:10]=2)[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1
|
Name
|
3-(4-phenylphenoxy)-2-hydroxypropylazide
|
Quantity
|
2.94 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(OCC(CN=[N+]=[N-])O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At the end of this time, insolubles were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(OCC(CN)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.84 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |